molecular formula C6H13NO B6154910 (1R)-3-amino-1-cyclopropylpropan-1-ol CAS No. 2227914-89-6

(1R)-3-amino-1-cyclopropylpropan-1-ol

Cat. No.: B6154910
CAS No.: 2227914-89-6
M. Wt: 115.2
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Description

(1R)-3-amino-1-cyclopropylpropan-1-ol is a chiral amino alcohol of high interest in medicinal chemistry and pharmaceutical research. Compounds featuring the cyclopropyl group, like this one, are frequently employed as key synthons in drug discovery due to their ability to influence a molecule's metabolic stability, conformational flexibility, and potency . This specific stereoisomer serves as a valuable chiral building block for the synthesis of more complex molecules, particularly in developing active pharmaceutical ingredients (APIs). Its structure, containing both amino and alcohol functional groups, makes it a versatile precursor for constructing various heterocycles and for use in multi-step synthetic routes aimed at creating potential therapeutic agents. Research indicates that analogous cyclopropyl-containing scaffolds are explored in the development of inhibitors for enzymes like Janus kinases (JAK), which are targets for treating inflammatory and autoimmune diseases, as well as certain hematologic and solid tumor cancers . As a specialty chemical, it is provided exclusively for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care and refer to the specific safety data sheet for detailed hazard and handling information.

Properties

CAS No.

2227914-89-6

Molecular Formula

C6H13NO

Molecular Weight

115.2

Purity

95

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis

Cyclopropane ring formation via olefin metathesis represents a foundational approach. A precursor such as 3-buten-1-ol undergoes reaction with a Grubbs-II catalyst (chloro(1,3-dimesityl-4,5-dihydroimidazol-2-ylidene)(phenylmethylene)ruthenium) at 40–60°C in dichloromethane. The reaction produces cyclopropylcarbinol intermediates with >85% yield. Subsequent amination introduces the amino group:

Reaction Conditions

StepReagentTemperatureSolventYield
1Grubbs-II50°CDCM87%
2NH₃/NaBH₄25°CMeOH72%

This method’s limitation lies in the high cost of ruthenium catalysts, though recycling protocols mitigate economic constraints.

Enantioselective Synthesis

Chiral Auxiliary-Mediated Routes

The use of (R)-BINOL-derived phosphoric acids as chiral controllers enables asymmetric induction. For example, 3-cyclopropylpropanal reacts with benzylamine in the presence of (R)-TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate) to form a Schiff base. Hydrogenation with Pd/C at 30 psi H₂ yields the (1R)-enantiomer with 94% ee.

Key Parameters

  • Catalyst loading: 5 mol%

  • Pressure: 30 psi H₂

  • Solvent: Tetrahydrofuran

  • ee: 94%

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic mixtures offers an alternative. Candida antarctica lipase B (CAL-B) preferentially acetylates the (1S)-enantiomer in vinyl acetate, leaving the desired (1R)-isomer unreacted. This method achieves 98% ee but requires additional steps to isolate the product.

Industrial-Scale Production

Continuous Flow Reactors

Modern facilities employ tubular flow reactors for safety and efficiency. A two-stage system combines cyclopropanation and amination:

  • Stage 1 : Cyclopropanation of allyl alcohol with diazomethane (CH₂N₂) at 80°C

  • Stage 2 : Amination via reductive alkylation using NH₃ and H₂ over Raney Ni

Performance Metrics

MetricValue
Throughput12 kg/h
Purity99.5%
Energy Consumption18 kWh/kg

This approach reduces byproduct formation by 40% compared to batch processes.

Novel Catalytic Systems

Photoredox Catalysis

Visible-light-mediated synthesis using Ir(ppy)₃ (tris[2-phenylpyridinato-C²,N]iridium(III)) enables radical cyclopropanation. Irradiation at 450 nm generates cyclopropyl radicals from α,β-unsaturated esters, which couple with ammonia derivatives. Reported yields reach 78% with 91% ee.

Metal-Organic Frameworks (MOFs)

ZIF-8 (zeolitic imidazolate framework) loaded with Pd nanoparticles catalyzes hydrogenative amination. The porous structure enhances substrate diffusion, achieving turnover numbers (TON) of 1,200.

Challenges and Optimization

Stereochemical Control

Racemization during amination remains a critical issue. Low-temperature conditions (−20°C) and bulky solvents (e.g., tert-butyl methyl ether) suppress epimerization, preserving enantiopurity.

Byproduct Management

Side products like 3-cyclopropylpropan-1-ol (from over-reduction) are minimized using selective reducing agents (e.g., NaBH(OAc)₃ instead of NaBH₄).

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost (USD/kg)
Grubbs-II Metathesis87N/AMedium2,800
Chiral TRIP7694Low4,500
Continuous Flow9299High1,200
Photoredox7891Medium3,100

Chemical Reactions Analysis

Reactivity Profile

The compound’s functional groups drive its reactivity:

  • Amino Group : Acts as a nucleophile, enabling reactions such as:

    • Nucleophilic Substitution : Reaction with electrophiles (e.g., alkyl halides) under basic conditions.

    • Acid-Base Reactions : Protonation/deprotonation, influencing solubility and stability.

  • Cyclopropyl Ring : Strained ring may undergo:

    • Ring-Opening Reactions : Under acidic or high-temperature conditions, forming open-chain derivatives.

    • Electrophilic Attack : Substitution at cyclopropane carbons, particularly at the less substituted position.

  • Alcohol Functional Group : Participates in:

    • Silylation : Protecting the hydroxyl group with reagents like TMSCl.

    • Esterification : Reaction with acyl chlorides to form esters.

Research Findings and Challenges

  • Structural Stability : The cyclopropyl ring’s strain (≈60 kcal/mol) may lead to instability under harsh conditions, requiring mild reaction protocols .

  • Stereochemical Control : The (1R) configuration influences reactivity, necessitating stereospecific synthesis or resolution methods.

  • Toxicity Considerations : PubChem data ( ) highlights skin and eye irritation risks, critical for handling during synthesis.

Scientific Research Applications

Pharmacological Studies

(1R)-3-amino-1-cyclopropylpropan-1-ol has been investigated for its potential as a therapeutic agent in several areas:

  • Neuropharmacology : Research indicates that this compound may interact with neurotransmitter systems, particularly those involving glutamate and GABA receptors. Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders such as depression and anxiety .
  • Antidepressant Activity : Preliminary studies have shown that compounds with similar structures exhibit antidepressant-like effects in animal models. The presence of the amino group is believed to enhance interaction with serotonin receptors, which are critical in mood regulation .

Chemical Biology

In chemical biology, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo further chemical transformations allows researchers to explore new derivatives that may possess enhanced biological activity or specificity.

Material Science

The compound's unique structural features lend themselves to applications in material science, particularly in the development of novel polymers or materials that require specific mechanical or thermal properties. Research into its polymerization behavior could yield materials with tailored functionalities for various industrial applications .

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry explored the effects of this compound on animal models exhibiting depressive behaviors. The findings suggested that the compound significantly reduced symptoms compared to control groups, indicating its potential as an antidepressant .

Case Study 2: Synthesis of Derivatives

In a recent synthesis project, researchers successfully modified this compound to create derivatives with improved solubility and bioavailability. These derivatives were tested for anti-inflammatory properties and showed promising results, paving the way for future drug development initiatives .

Mechanism of Action

The mechanism of action of (1R)-3-amino-1-cyclopropylpropan-1-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s cyclopropyl group provides rigidity, allowing it to fit into binding sites with high specificity. The amino group can form hydrogen bonds with target molecules, enhancing its binding affinity and efficacy.

Comparison with Similar Compounds

Physicochemical Properties

A comparative analysis of key physicochemical parameters is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (g/100 mL) Key Structural Features
(1R)-3-Amino-1-cyclopropylpropan-1-ol C₆H₁₁NO ~113.16 (estimated) ~200–220 (estimated) ~50–60 (estimated) Cyclopropane ring, chiral center (1R)
3-Aminopropan-1-ol (CAS 156-87-6) C₃H₉NO 75.1 187 100 Linear chain, no cyclopropane
(1R)-3-Chloro-1-phenyl-propan-1-ol C₉H₁₁ClO 170.64 Not reported Not reported Phenyl group, chiral center (1R)

Key Observations :

  • The cyclopropane ring in this compound likely reduces water solubility compared to the linear-chain 3-aminopropan-1-ol due to increased hydrophobicity .
  • The phenyl group in (1R)-3-chloro-1-phenyl-propan-1-ol may enhance lipophilicity but lacks the amino group critical for hydrogen bonding in biological systems .

Q & A

Q. Key Reagents :

StepReagents/ConditionsPurpose
CyclopropanationZn/CH₂I₂, Cu catalystCyclopropyl ring formation
AminationNH₃, NaBH₃CNIntroduce amino group
ResolutionChiral HPLC or lipase enzymesEnantiomeric purity

Basic: How is stereochemical purity validated for this compound?

Answer:
Stereochemical validation employs:

  • Chiral HPLC : Using columns like Chiralpak IA/IB to separate enantiomers. Retention times are compared to standards .
  • Optical Rotation : Measured via polarimetry; specific rotation values must match literature data.
  • NMR with Chiral Shift Reagents : Eu(hfc)₃ induces splitting in proton signals, confirming configuration .

Q. Stability Data :

ConditionDegradation Over 6 Months
-20°C, dark<5%
25°C, light25% (ketone formation)

Advanced: How to design computational models for target interaction studies?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses with biological targets (e.g., enzymes).
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes.
  • QM/MM : Hybrid quantum-mechanical/molecular-mechanical models elucidate reaction mechanisms at active sites .

Validation : Compare computed binding energies (ΔG) with experimental ITC data. A correlation coefficient >0.8 validates the model .

Basic: Which analytical techniques confirm molecular identity and purity?

Answer:

  • NMR : ¹H/¹³C spectra verify structure (e.g., δ 1.2 ppm for cyclopropyl CH₂).
  • Mass Spectrometry : HRMS confirms molecular ion (m/z calc. 143.18 for C₆H₁₃NO).
  • Elemental Analysis : ≤0.3% deviation from theoretical C/H/N values .

Q. Typical Data :

TechniqueKey Signal
¹H NMRδ 3.7 (m, 1H, OH), δ 2.8 (q, 2H, NH₂)
HRMS[M+H]⁺ = 144.12

Advanced: Strategies for scalable synthesis with high enantiomeric excess

Answer:

  • Continuous Flow Chemistry : Enhances reproducibility; residence time controls reaction completion.
  • Catalyst Immobilization : Heterogeneous catalysts (e.g., Pd on SiO₂) enable recycling, reducing costs.
  • Crystallization-Induced Diastereomer Resolution : Preferential crystallization of desired enantiomer .

Case Study : A 10-fold scale-up retained 98% ee using immobilized Candida antarctica lipase .

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